120-Fold Affinity Gain Over Linear Parent Peptide Defines Structural Value of Macrocyclization
HL2-m5 exhibits a Shh binding Kd of 170 nM, representing a 120-fold affinity improvement compared to the linear L2-derived parent peptide (Kd = 20 μM) [1]. This dramatic enhancement arises from sequential rounds of site-saturation mutagenesis and recombination of beneficial mutations (Asp4Trp, Glu7Ala, Gly10Met, Ser12Thr) combined with macrocyclization via an O2beY/Cys thioether bridge, which stabilizes the α-helical bioactive conformation as confirmed by circular dichroism [2].
| Evidence Dimension | Binding affinity to Sonic Hedgehog (Kd) |
|---|---|
| Target Compound Data | 170 nM |
| Comparator Or Baseline | Linear L2-derived peptide (FLAG-L2-pep): 20 μM (20,000 nM) |
| Quantified Difference | 120-fold improvement (20,000 / 170 ≈ 118-fold) |
| Conditions | In vitro GST-Shh immobilized microtiter plate assay with HRP-conjugated anti-FLAG detection [1] |
Why This Matters
The 120-fold affinity gain validates the macrocyclization strategy and ensures that HL2-m5 binds Shh with nanomolar potency suitable for cellular studies, whereas the linear parent peptide lacks sufficient affinity for meaningful pathway inhibition.
- [1] Owens AE, et al. J Am Chem Soc. 2017;139(36):12559-12568. View Source
- [2] Owens AE, et al. J Am Chem Soc. 2017;139(36):12559-12568. (Circular dichroism data in Figure 5) View Source
